An In-depth Technical Guide to Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP)
An In-depth Technical Guide to Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP)
A Note on Terminology: The molecule "Adenosine thiamine triphosphate" is not a recognized compound in biochemical literature. It is likely a conflation of two distinct and vital molecules: Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP) , the active form of Vitamin B1. While some literature mentions the existence of adenosine thiamine triphosphate (AThTP) as a naturally occurring thiamine derivative, its role and structure are not well-characterized compared to the fundamental importance of ATP and TPP.[1] This guide will provide a comprehensive overview of both ATP and TPP to address the likely intent of the query.
Part 1: Adenosine Triphosphate (ATP)
Adenosine Triphosphate (ATP) is a complex organic chemical that provides energy to drive many processes in living cells, such as muscle contraction, nerve impulse propagation, and chemical synthesis.[2][3] For this reason, it is often referred to as the "energy currency" of the cell.[4][5][6][7]
Full Chemical Structure of ATP
ATP is a nucleotide consisting of three main components: an adenine nitrogenous base, a five-carbon ribose sugar, and three phosphate groups.[4][5][6][7][8][9][10] The adenosine part of the name refers to the adenine base and ribose sugar combined.[4][8] The "triphosphate" indicates the three phosphate groups.[7][9] The high-energy bonds are the phosphoanhydride bonds between the phosphate groups.[4][7]
Quantitative Data for ATP
| Property | Value | Reference |
| Molar Mass | 507.18 g/mol | N/A |
| Cellular Concentration | 1-10 mM | [11] |
| Energy Released from Hydrolysis (ATP -> ADP) | Approx. -30.5 kJ/mol | N/A |
| Net ATP from one Glucose Molecule (Aerobic Respiration) | ~32-38 molecules | [2][11][12] |
ATP Synthesis and Signaling Pathways
The majority of ATP synthesis occurs through cellular respiration, a metabolic process that converts biochemical energy from nutrients into ATP.[2][11][12] This process involves glycolysis, the Krebs cycle (TCA cycle), and oxidative phosphorylation.[11][12] ATP hydrolysis provides the energy for numerous cellular functions, including active transport, muscle contraction, and signal transduction.[2][13] In signaling, ATP serves as a substrate for kinases, which are enzymes that activate signaling cascades by phosphorylating other proteins.[2]
Below is a simplified diagram of the ATP-ADP cycle, which is central to cellular energy transfer.
Caption: The ATP-ADP Cycle illustrates the continuous regeneration of ATP.
Experimental Protocols: Quantification of ATP
A widely used method for measuring ATP concentration is the bioluminescence assay based on the firefly luciferase enzyme.[14][15][16][17]
Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[16]
Generalized Protocol:
-
Cell Lysis: For suspension cells, transfer a known volume (e.g., 10 µL) to a luminometer plate and add a cell lysis reagent (e.g., 100 µL of Nuclear Releasing Reagent). For adherent cells, remove the culture medium and add the lysis reagent directly to the well, incubating for 5 minutes at room temperature.[14]
-
ATP Detection: Prepare an ATP detection cocktail containing D-luciferin and luciferase enzyme in an appropriate assay buffer.[14]
-
Measurement: Add a small volume of the ATP detection cocktail (e.g., 1 µL) to the cell lysate.[14]
-
Luminometry: Immediately measure the light output using a luminometer.[14]
-
Quantification: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples by comparing their luminescence readings to the standard curve.[14]
Part 2: Thiamine Pyrophosphate (TPP)
Thiamine pyrophosphate (TPP), also known as thiamine diphosphate, is the biologically active form of thiamine (vitamin B1).[18] It functions as an essential coenzyme in all living systems, participating in several crucial biochemical reactions.[18]
Full Chemical Structure of TPP
TPP consists of a pyrimidine ring and a thiazolium ring, linked by a methylene bridge, and connected to a pyrophosphate group.[1][18][19] The thiazolium ring is the reactive part of the molecule, essential for its catalytic activity.[18][20]
Quantitative Data for TPP
| Property | Value | Reference |
| Molar Mass | 425.31 g/mol | N/A |
| Normal Range in Whole Blood (as TDP) | 70-179 nmol/L | [21][22] |
| Lower Limit of Quantification (HPLC) | 3 nmol/L | [21][22] |
TPP Synthesis and Metabolic Pathways
Thiamine is converted to TPP in the body through phosphorylation. In most bacteria and eukaryotes, this is a two-step process: thiamine is first hydrolyzed from any phosphate esters present in food, then pyrophosphorylated by the enzyme thiamine diphosphokinase, a reaction that requires ATP.[1]
TPP is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism:[1][23][24]
-
Pyruvate dehydrogenase: Links glycolysis to the citric acid cycle.[1][24]
-
α-ketoglutarate dehydrogenase: A rate-limiting enzyme in the citric acid cycle.[1][24]
-
Transketolase: A central enzyme in the pentose phosphate pathway.[1][24]
-
Branched-chain ketoacid dehydrogenase: Involved in the metabolism of branched-chain amino acids.[23][24]
The following diagram illustrates the central role of TPP in carbohydrate metabolism.
Caption: TPP is a vital coenzyme for key metabolic enzymes.
Experimental Protocols: Quantification of TPP
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and robust method for quantifying thiamine and its phosphate esters, including TPP, in biological samples like whole blood.[21][22][25]
Principle: Thiamine and its phosphate esters are extracted from the sample and derivatized to form highly fluorescent thiochrome compounds. These compounds are then separated by reverse-phase HPLC and detected by a fluorescence detector.[21][22]
Generalized Protocol:
-
Sample Preparation: Precipitate proteins from a whole blood sample using an acid like trichloroacetic acid (TCA). Centrifuge to collect the supernatant.[25]
-
Derivatization: Convert the thiamine compounds in the supernatant to their thiochrome derivatives by oxidation with an agent like potassium ferricyanide in an alkaline solution.[21][22]
-
HPLC Separation: Inject a specific volume (e.g., 20 µL) of the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[22][26] Use a gradient elution with a suitable mobile phase (e.g., a mixture of a phosphate-buffered aqueous solution and methanol) to separate the different thiochrome derivatives.[22][26]
-
Fluorescence Detection: Detect the eluted compounds using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 375 nm excitation and 435 nm emission).[22]
-
Quantification: Create a calibration curve using standards of known concentrations for thiamine, TMP, and TPP. Quantify the analytes in the sample by comparing their peak areas to the calibration curve.[22]
References
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. m.youtube.com [m.youtube.com]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
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